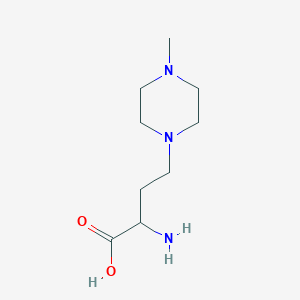

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

説明

特性

分子式 |

C9H19N3O2 |

|---|---|

分子量 |

201.27 g/mol |

IUPAC名 |

2-amino-4-(4-methylpiperazin-1-yl)butanoic acid |

InChI |

InChI=1S/C9H19N3O2/c1-11-4-6-12(7-5-11)3-2-8(10)9(13)14/h8H,2-7,10H2,1H3,(H,13,14) |

InChIキー |

BATMMXXKXCOKQX-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)CCC(C(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-methylpiperazine with a suitable butanoic acid derivative. One common method involves the use of 4-methylpiperazine and butyric acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

科学的研究の応用

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

作用機序

The mechanism of action of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino and piperazine groups can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with several derivatives, differing primarily in substituents and backbone modifications. Key analogs include:

4-(4-Methylpiperazino)aniline

- Structure : Aniline derivative with a 4-methylpiperazine group.

- Properties : Molecular weight 191.27 g/mol, melting point 89–91°C.

- Key Difference: Replaces the butanoic acid backbone with an aniline ring, reducing acidity and altering solubility. Likely used as an intermediate in dye or pharmaceutical synthesis due to aromatic amine reactivity .

4-(4-Methylpiperazino)benzoic Acid

- Structure : Benzoic acid substituted with 4-methylpiperazine.

- Properties : Molecular weight 220.26 g/mol, decomposes at 270°C.

- Key Difference: The carboxylic acid group on an aromatic ring enhances acidity compared to the aliphatic butanoic acid backbone. Potential applications include metal-chelating agents or polymer precursors .

(S)-2-Amino-4-(methylthio)butanoic Acid Esters (p-Toluenesulfonate Salts)

- Structure: Butanoic acid with a methylthio (-SCH₃) group and sulfonate ester.

- Key Difference : The methylthio group introduces sulfur-based hydrophobicity, contrasting with the hydrophilic piperazine group in the target compound .

2-Amino-4-(ethylseleno)butanoic Acid (Selenoethionine)

- Structure: Butanoic acid with an ethylseleno (-SeCH₂CH₃) group.

- Properties : CAS 2578-27-0; used in biochemistry as a selenium source or antioxidant.

Physical and Chemical Properties Comparison

*Estimated based on structural similarity.

Q & A

Q. How can multi-step synthesis be scaled while maintaining enantiomeric purity?

- Methodology :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereocenter formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

- Continuous Flow Reactors : Improve reproducibility using automated systems with in-line FTIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。